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molecular formula C9H13N3 B087328 1-(4-Pyridyl)piperazine CAS No. 1008-91-9

1-(4-Pyridyl)piperazine

Cat. No. B087328
M. Wt: 163.22 g/mol
InChI Key: OQZBAQXTXNIPRA-UHFFFAOYSA-N
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Patent
US05530119

Procedure details

4-Bromopyridine hydrochloride (2.25 g, 11.61 mmol) and piparazine (5 g, 58.05 mmol) were dissolved in 10 mL of absolute ethanol and replaced into a sealed tube. It was kept in 95° C. oil bath for 5 hours and allowed to stand at room temperature for one over night. The white precipitate was filtered off, washed with a small amount of cold ethanol, and the filtrate was concentrated in vacuo to obtain 1-[4-pyridyl]piperazine hydrobromide hydrochloride salt with a contamination of unreacted piperazine. MS m/z M+H=165. H1 -NMR (in CDCl3) δ=2.95 (m, 4H), 3.36 (t, 4H), 6.82 (2H, aromatic), 8.10 (2H, aromatic). The obtained 1-[4-pyridyl]piperazine hydrobromide hydrochloride salt (1.0 g) was dissolved in 50 mL of 3N sodium hydroxide aqueous solution and stirred at room temperature for 15 minutes. The product was extracted with ethyl acetate (50 mL×3) and the combined ethyl acetate layer was washed with brine (50 mL×2), dried over anhydrous sodium sulfate. The solvent was removed in vacuo to obtain 450 mg of 1-[4-pyridyl]piperazine in 77% yield. MS m/z M+H=165. H1 -NMR (in CDCl3) δ=3.00 (m, 4H), 3.30 (t, 4H), 6.65 (2H, aromatic), 8.25 (2H, aromatic). Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-[4-pyridyl]piperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-[4-pyridyl]piperazine (999 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.2 g, 1.13 mmol) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
Name
1-[4-pyridyl]piperazine hydrobromide hydrochloride salt
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Br.[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1>[OH-].[Na+]>[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:5][CH:4]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
1-[4-pyridyl]piperazine hydrobromide hydrochloride salt
Quantity
1 g
Type
reactant
Smiles
Cl.Br.N1=CC=C(C=C1)N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
the combined ethyl acetate layer was washed with brine (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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